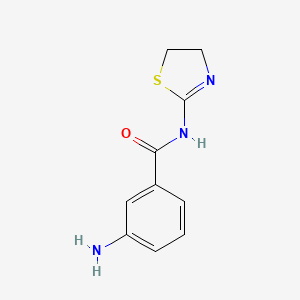

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The replacement of the NH2 group with a substituted phenyl ring has been observed to increase the antibacterial activity of the synthesized thiazole derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from the IR and NMR spectral data . The IR spectrum shows peaks at 3087 cm-1 (C–H aromatic), 2963, 2893 cm-1 (C–H), 1706 cm-1 (C=O), and 1617 cm-1 (C=C). The 1H-NMR spectrum shows signals at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), and 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H). The 13C-NMR spectrum shows signals at 26.2, 117.4, 125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, and 196.3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the IR and NMR spectral data . The compound is a solid, crystallized from ethanol, with a yield of 2.54 g (97%), and a melting point of 230–232 °C .科学的研究の応用

Selective Inhibition of Kinases

Compounds structurally related to 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, such as substituted benzamides, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrate significant enzyme selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in cancer models (R. Borzilleri et al., 2006).

Antimicrobial Activity

Benzamide derivatives based on thiazole and thiazoline have shown promising anti-inflammatory activity, with some compounds exhibiting no adverse effects on myocardial function. This suggests potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (D. Lynch et al., 2006).

Material Science Applications

N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation. Such materials could have applications in the development of novel supramolecular gelators (P. Yadav & Amar Ballabh, 2020).

Synthesis of Novel Compounds

The facilitated synthesis of hindered N-methylated tetrapeptides using protected amino acid chlorides demonstrates the versatility of related compounds in synthesizing complex peptides, which are crucial in drug development and biological research (E. Vedejs & C. Kongkittingam, 2000).

Anticancer Evaluation

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The synthesis approach under microwave irradiation presents a rapid and efficient method for developing potential anticancer agents (S. Tiwari et al., 2017).

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which include 3-amino-n-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, have been found in many potent biologically active compounds . These compounds have been known to interact with a variety of targets, including enzymes and receptors, leading to a range of biological activities .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, including changes in cell function and viability .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the activity of thiazole derivatives .

生化学分析

Biochemical Properties

The 3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and the nucleophilic substitution .

Cellular Effects

This compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound induces cell cycle progression through G1 into S phase in cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve any transporters or binding proteins that it interacts with . This also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHENYKIFOTYEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)